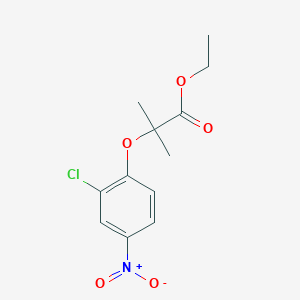![molecular formula C17H30N2OS B4841065 2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4841065.png)
2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
MTEP works by selectively blocking the activity of the 2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol receptor, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. By blocking this receptor, MTEP can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological disorders.
Biochemical and Physiological Effects:
MTEP has been shown to have a variety of biochemical and physiological effects in animal models. It can improve synaptic plasticity, reduce inflammation, and increase the expression of neurotrophic factors. Additionally, MTEP has been found to reduce the expression of certain genes that are involved in the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTEP in lab experiments is its selectivity for the 2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol receptor. This allows researchers to specifically target this receptor and study its role in various neurological processes. However, the complex synthesis method and high cost of MTEP can be a limitation for some research groups.
Zukünftige Richtungen
There are several future directions for research involving MTEP. One area of interest is its potential therapeutic applications in addiction and substance abuse disorders. Additionally, researchers are exploring the use of MTEP in combination with other drugs to enhance its therapeutic effects. Further studies are also needed to fully understand the biochemical and physiological effects of MTEP and its potential side effects.
Wissenschaftliche Forschungsanwendungen
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction. It has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models of these disorders. Additionally, MTEP has been found to have neuroprotective effects and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[1-(3-methylbutyl)-4-[(5-methylthiophen-2-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2OS/c1-14(2)6-8-19-10-9-18(12-16(19)7-11-20)13-17-5-4-15(3)21-17/h4-5,14,16,20H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAUZQGITWSIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(C(C2)CCO)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(3-Methylbutyl)-4-[(5-methyl-2-thienyl)methyl]piperazin-2-yl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4840985.png)

![1-{[3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4841010.png)
![6-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4841024.png)
![2-(4-chloro-2-methylphenoxy)-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B4841027.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B4841031.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4841040.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4841044.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea](/img/structure/B4841046.png)

![4-(2,4-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4841060.png)
![3-[(4-fluorobenzyl)thio]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4841073.png)
![5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4841088.png)
![methyl 3-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4841090.png)